2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study by Sebhaoui et al. (2020) focuses on the synthesis of new compounds, including those similar to the specified chemical. They emphasize the importance of crystal structures and theoretical parameters, providing insights into the molecular interactions and stability of such compounds. This research is crucial for understanding the potential applications of the chemical in various fields (Sebhaoui et al., 2020).
Antimicrobial and Antifungal Applications
- Research by Pandya et al. (2019) demonstrates that derivatives of benzo[d][1,3]dioxol compounds exhibit significant in vitro antibacterial and antifungal activities. These findings highlight the potential of such compounds, including the one specified, in developing new antimicrobial agents (Pandya et al., 2019).
Antitumor Activity
- A study by Yurttaş et al. (2015) on benzothiazole derivatives, closely related to the specified chemical, shows potential antitumor activity against various cancer cell lines. This suggests that similar compounds could be explored for their efficacy in cancer treatment (Yurttaş et al., 2015).
Insecticidal Properties
- Fadda et al. (2017) explore the use of similar compounds for insecticidal purposes, particularly against the cotton leafworm. This indicates the potential of such chemicals in agricultural applications, contributing to pest control strategies (Fadda et al., 2017).
Photophysical and Chemosensory Applications
- Khan (2020) discusses the photophysical properties of similar compounds, highlighting their potential as fluorescent chemosensors. This opens avenues for their use in detecting metal ions and other environmental monitoring applications (Khan, 2020).
Anti-Inflammatory and Analgesic Potential
- Studies by Wise et al. (1987) on pyrazol derivatives, related to the specified chemical, suggest potential anti-inflammatory and analgesic properties. These compounds could be valuable in pharmaceutical research for developing new pain relief and anti-inflammatory medications (Wise et al., 1987).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-19(21-10-14-2-1-7-29-14)11-23-5-6-24-16(20(23)26)9-15(22-24)13-3-4-17-18(8-13)28-12-27-17/h1-9H,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQNUUCBXAZKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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